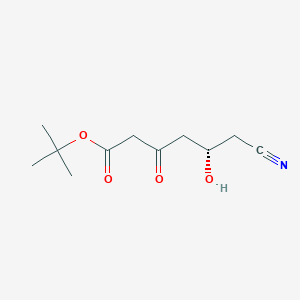

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

Description

Properties

IUPAC Name |

tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQZKUWBWPJBPY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection Strategy and Use of Novel Intermediates

- A patented process (US7557238B2) describes a novel synthesis route employing hydroxy protection using tert-butyl diphenyl silyl (TBDPS) groups.

- The process involves:

- Protection of the hydroxy group on a precursor compound (Formula IV) with tert-butyl diphenyl silyl chloride to form a protected intermediate (Formula III).

- Treatment of this intermediate with a carbanion generated from tert-butyl acetate and lithium diisopropylamide (LDA) to obtain another intermediate (Formula II).

- Final deprotection of the TBDPS group to yield the target compound (Formula I).

- Advantages include higher yield, easier reaction monitoring by TLC, reduced reagent consumption, and lower side product formation due to hydroxy protection.

Direct Reaction Using Lithium Diisopropylamide and Tert-Butyl Acetate

- An improved process (PT100943B) describes the reaction of tert-butyl acetate with ethyl ester of (R)-4-cyano-3-hydroxybutyric acid using lithium diisopropylamide (LDA) as a base.

- The reaction is conducted at low temperatures (-50 °C to -5 °C) in tetrahydrofuran (THF)/heptane solvent systems.

- After stirring, the reaction mixture is quenched with aqueous hydrochloric acid and extracted to isolate the product.

- This method achieves high efficiency and yield and involves conversion of the intermediate to the target compound without isolation of some intermediates.

- The process includes purification by column chromatography on silica gel using hexane/acetate solvent mixtures.

Continuous Flow Synthesis Method

- A more recent patent (CN105461593A) introduces a continuous preparation method with the following key steps:

- First reactor: Tert-butyl acetate reacts with a strong base (alkali) at -40 to 0 °C under normal pressure to form a first reaction solution.

- Second reactor: The first reaction solution is reacted with 4-cyano-3-hydroxybutyric acid ethyl ester at -15 to 10 °C.

- Third reactor: The second reaction solution is acidified with mineral acid to pH 2–3 at -10 to 30 °C, followed by extraction and isolation of the product.

- This continuous process offers mild reaction conditions, high yield, high reaction efficiency, low energy consumption, and environmental safety.

- It is particularly suited for industrial-scale production due to its continuous nature and controlled parameters.

Comparative Data Table of Preparation Methods

| Feature | Hydroxy Protection Route (US7557238B2) | LDA/Tert-Butyl Acetate Route (PT100943B) | Continuous Flow Method (CN105461593A) |

|---|---|---|---|

| Key Reagents | TBDPS chloride, LDA, tert-butyl acetate | LDA, tert-butyl acetate, ethyl ester of (R)-4-cyano-3-hydroxybutyric acid | Tert-butyl acetate, strong alkali, 4-cyano-3-hydroxybutyric acid ethyl ester, mineral acid |

| Reaction Temperature | Room temperature for final steps | -50 °C to -5 °C | -40 to 30 °C (varies per reactor) |

| Reaction Type | Protection, carbanion addition, deprotection | Carbanion addition, acid quench | Sequential continuous reactions |

| Yield | Higher yield due to protection strategy | High yield, purification by chromatography | High yield, continuous extraction |

| Advantages | Reduced side products, easy monitoring | Efficient, short reaction times | Mild conditions, energy efficient, scalable |

| Disadvantages | Additional protection/deprotection steps | Requires low temperature and chromatography | Requires continuous flow setup |

Detailed Research Findings and Notes

- The hydroxy protection method reduces side reactions by masking the reactive hydroxy group, improving overall yield and purity.

- The LDA/tert-butyl acetate method is well-established, with precise temperature control critical to avoid side reactions and ensure stereochemical integrity.

- The continuous flow method represents an advancement in process chemistry, enabling safer, scalable, and environmentally friendly production with precise pH control during acidification to optimize product isolation.

- The continuous method also reduces solvent use and waste generation compared to batch processes.

- The stereochemistry (S-configuration) is preserved across these methods through careful control of reaction conditions and starting materials.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Forms carboxylic acids.

Reduction: Produces alcohols.

Substitution: Leads to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Pathways

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate can undergo various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Can be reduced to form alcohols.

- Substitution : Nucleophilic substitution reactions can occur at the cyano or ester groups.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.

Biology

Research has focused on its role in biochemical pathways, especially concerning its interaction with enzymes. The compound is being studied for its potential to influence metabolic processes.

Medicine

This compound is explored as a precursor in the synthesis of HMG-CoA reductase inhibitors , which are crucial in cholesterol biosynthesis. Its applications include:

- Development of statins like Atorvastatin and Cerivastatin.

- Investigating therapeutic properties for cardiovascular diseases.

Industry

In industrial settings, this compound is utilized in producing fine chemicals and specialty materials, emphasizing its versatility and importance in various sectors.

Statin Development

Research indicates that this compound is a valuable intermediate for statin drugs. Its structural characteristics facilitate modifications leading to enhanced efficacy against cholesterol-related conditions.

Enzymatic Synthesis Research

A notable study demonstrated the use of carbonyl reductase from Rhodosporidium toruloides for the stereoselective synthesis of derivatives of this compound, highlighting its significance in biocatalysis for pharmaceutical applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Investigated for enzyme interactions |

| Medicine | Precursor for statins; therapeutic potential |

| Industry | Production of fine chemicals |

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to biochemical changes. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Stereochemical Purity : The (S)-enantiomer’s synthesis demands stringent chiral control, often achieved via enzymatic resolution or asymmetric catalysis, to meet regulatory standards (>99% enantiomeric excess) .

- Cost Implications: Chloro-substituted variants are more cost-effective for large-scale production due to simpler purification processes compared to cyano-containing intermediates .

Biological Activity

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is a compound of increasing interest in pharmaceutical research, primarily due to its potential applications as an intermediate in the synthesis of biologically active molecules, particularly statins. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C₁₁H₁₇N₁O₄

- Molecular Weight: 227.26 g/mol

- CAS Number: 312745-90-7

The compound features a tert-butyl group, a cyano group, and a hydroxy group, which contribute to its unique chemical properties and reactivity.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of HMG-CoA reductase inhibitors, which are crucial in cholesterol biosynthesis. The mechanism involves:

- Competitive Inhibition: The compound inhibits the HMG-CoA reductase enzyme, thereby reducing cholesterol production in the liver.

- Metabolic Pathway Interaction: It may influence metabolic pathways related to lipid metabolism, potentially affecting cholesterol levels in vivo.

- Antioxidant Properties: The hydroxy and cyano groups may contribute to antioxidant effects, suggesting protective roles against oxidative stress-related diseases.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities. Preliminary studies have shown interactions with various biological systems:

- Cell Proliferation Assays: Studies on cell lines such as MDA-MB-231 demonstrated that treatment with this compound resulted in significant apoptosis induction, indicating potential anti-cancer properties .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 0.80 | Significant |

| Hs 578T | 1.06 | Moderate |

Case Studies

- Statin Development: The compound has been investigated as an intermediate for statins like Atorvastatin and Cerivastatin. Its structural characteristics make it suitable for modifications leading to enhanced biological activity .

- Enzymatic Synthesis Research: A study demonstrated the use of carbonyl reductase from Rhodosporidium toruloides for the stereoselective synthesis of derivatives of this compound, emphasizing its importance in biocatalysis for pharmaceutical applications .

Synthesis and Production Methods

The synthesis of this compound typically involves:

Q & A

Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against protein databases (e.g., PDB) for binding affinity.

- MD Simulations : Simulate ligand-receptor interactions over nanoseconds to assess stability.

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.